3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-ylmethyl)propanamide
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Description
3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-ylmethyl)propanamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
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Biological Activity
The compound 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-ylmethyl)propanamide is a complex organic molecule characterized by a furan ring, a pyridazine moiety, and a propanamide structure. This unique arrangement of functional groups suggests potential biological activities, particularly in medicinal chemistry. The biological activity of compounds featuring furan and pyridazine structures has been documented in various studies, indicating a wide range of pharmacological properties.
Key Features:
- Furan Ring : Known for its diverse pharmacological properties.
- Pyridazine Core : Often associated with biological activity.
- Propanamide Group : Contributes to the compound's chemical reactivity.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activities. For instance, derivatives containing furan and pyridazine structures have shown efficacy against various cancer cell lines through mechanisms such as:
- Inhibition of tubulin polymerization.
- Induction of apoptosis in cancer cells.
A study on related compounds demonstrated that furan derivatives can selectively inhibit cancer cell proliferation, suggesting that the presence of the furan ring enhances anticancer activity .
Anti-inflammatory Effects
Compounds with similar structural features have been reported to possess anti-inflammatory properties. For example, a study on 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) revealed its ability to reduce inflammatory markers and modulate enzyme activity associated with inflammation. This suggests that the compound may exert similar effects due to its structural similarities .
Enzyme Modulation
The compound may interact with various enzymes involved in metabolic processes. For instance, the modulation of phase I and II detoxifying enzymes has been observed in studies involving furan derivatives, indicating potential protective roles against oxidative stress and carcinogen-induced damage .
Data Tables
Compound Name | Structure Features | Biological Activity |
---|---|---|
FPP-3 | Furan & Pyridine | Anti-inflammatory, Chemopreventive |
BNC105 | Benzofuran | Anticancer, Vascular disrupting agent |
6-Oxopyridazine | Pyridazine core | Antimicrobial properties |
Case Study 1: Anticancer Activity
A focused library screening identified several furan-containing compounds with potent anticancer properties. In vitro studies demonstrated that these compounds could inhibit the growth of MCF-7 breast cancer cells by inducing apoptosis and disrupting microtubule dynamics .
Case Study 2: Anti-inflammatory Mechanism
In another study, FPP-3 was shown to inhibit DMBA-induced genotoxicity in MCF-7 cells by reducing DNA adduct formation and modulating phase I and II enzyme activities. This indicates a potential chemopreventive role for compounds with similar structures .
Properties
IUPAC Name |
3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-13(18(24)20-11-14-4-2-8-19-10-14)12-22-17(23)7-6-15(21-22)16-5-3-9-25-16/h2-10,13H,11-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDDXTFKNZXIRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.